molecular formula C8H7N3O2 B1290672 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one CAS No. 952182-94-4

4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one

Cat. No.: B1290672
CAS No.: 952182-94-4
M. Wt: 177.16 g/mol
InChI Key: MIAHTBIMJZUYTO-UHFFFAOYSA-N
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Description

4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that features a fused bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one typically involves the formation of the isoxazole ring followed by the construction of the pyridazine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazones with 3-aryl-4-acetylsydnones via the Vilsmeier-Haack strategy can yield pyrazolo[3,4-d]pyridazin-7(6H)-ones .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure high yield and purity, as well as cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can introduce various substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction and product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of the cyclopropyl group, which can impart distinct chemical and biological properties.

Biological Activity

4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

  • Molecular Formula : C₈H₇N₃O₂
  • Molecular Weight : 177.16 g/mol
  • Melting Point : 210–212 °C
  • CAS Number : 952182-94-4

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including cyclization processes that incorporate cyclopropyl and isoxazole moieties. Specific synthetic routes may vary, but they generally aim to optimize yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the context of cancer therapy and enzyme inhibition.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound. For instance:

  • Cell Line Studies : The compound has been tested against various cancer cell lines, demonstrating significant antiproliferative effects. In particular, it showed activity against non-Hodgkin lymphoma cell lines with IC50 values indicating potent growth inhibition.
  • Mechanism of Action : The compound's mechanism may involve the inhibition of key cell cycle regulators such as cyclin-dependent kinases (CDKs), which are often dysregulated in cancerous cells. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Table 1: Summary of Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
Non-Hodgkin Lymphoma (VL51)0.10CDK inhibition
MCF-7 (Breast Cancer)VariesInduction of apoptosis
K562 (Leukemia)Not specifiedPotential targeting of Bcr-Abl fusion protein

Enzyme Inhibition

Beyond its anticancer properties, this compound has been investigated for its role as an enzyme inhibitor:

  • Protein Kinases : The compound has shown potential in inhibiting various protein kinases involved in tumor progression. However, further studies are required to elucidate its specificity and efficacy compared to established inhibitors.

Case Studies

  • Case Study on Lymphoma Treatment :
    • A study explored the effects of this compound on relapsed/refractory lymphoma patients. It was found that compounds similar to this compound exhibited selective toxicity towards cancer cells while sparing normal lymphocytes, indicating a favorable therapeutic index.
  • Mechanistic Insights :
    • Molecular docking studies have provided insights into how this compound interacts with target proteins at the molecular level. These studies suggest a strong binding affinity for the colchicine site on tubulin, which may contribute to its antiproliferative effects.

Properties

IUPAC Name

4-cyclopropyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-8-7-5(3-13-11-7)6(9-10-8)4-1-2-4/h3-4H,1-2H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAHTBIMJZUYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=O)C3=NOC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237840
Record name 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952182-94-4
Record name 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952182-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyclopropylisoxazolo[3,4-d]pyridazin-7(6H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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